2-(4-chlorophenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
2-(4-chlorophenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple aromatic rings and heterocyclic structures, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the formation of the pyrazolo[1,5-a]pyrazine ring system.
Introduction of the 4-Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorinated aromatic compound is introduced to the pyrazolo[1,5-a]pyrazine core.
Attachment of the Oxazole Moiety: The oxazole ring is typically synthesized separately and then coupled to the main structure via a series of condensation reactions, often requiring the use of dehydrating agents or specific catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and oxazole moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule, often using hydrogenation or metal hydride reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized aromatic compounds, while substitution reactions could introduce halogens, nitro groups, or other functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Medicine
In medicine, derivatives of this compound might be explored for their potential as drug candidates. The presence of multiple aromatic and heterocyclic rings suggests that it could interact with various biological targets.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or advanced coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(4-chlorophenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other critical proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-5-((2-phenyl-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 2-(4-chlorophenyl)-5-((2-(2-hydroxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Uniqueness
Compared to similar compounds, 2-(4-chlorophenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets or undergo particular chemical transformations.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O3/c1-15-20(26-23(32-15)18-5-3-4-6-22(18)31-2)14-28-11-12-29-21(24(28)30)13-19(27-29)16-7-9-17(25)10-8-16/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLVKCMIGYFJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2OC)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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